BenchChemオンラインストアへようこそ!

24-Nor Ursodeoxycholic Acid-d5

sclerosing cholangitis bile acid therapy Mdr2 knockout mice

Choose this exact isotopologue to eliminate quantitative bias in norUDCA studies. Its five non‑exchangeable deuterium labels guarantee chromatographic co‑elution with the analyte—a prerequisite for valid LC‑MS/MS data that UDCA‑d4 or unlabeled norUDCA cannot meet. Essential for ANDA method validation, QC batch release, and Mdr2‑/‑ sclerosing cholangitis pharmacodynamic studies where tissue/plasma drug levels must be unambiguously linked to efficacy endpoints.

Molecular Formula C₂₃H₃₃D₅O₄
Molecular Weight 383.58
Cat. No. B1159690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Nor Ursodeoxycholic Acid-d5
Synonyms(3α,5β,7β)-3,7-Dihydroxy-24-norcholan-23-oic Acid-d5;  _x000B_3α,7β-Dihydroxy-24-nor-5β-cholan-23-oic Acid-d5;  Norursodeoxycholic Acid-d5; 
Molecular FormulaC₂₃H₃₃D₅O₄
Molecular Weight383.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24-Nor Ursodeoxycholic Acid-d5: A Deuterated C23 Bile Acid Reference Standard for Analytical Quantification and Metabolic Research


24-Nor Ursodeoxycholic Acid-d5 is a deuterium-labeled isotopologue of 24-norursodeoxycholic acid (norUDCA), a side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA) with established anti-cholestatic, anti-inflammatory, and anti-fibrotic properties [1]. This compound, with the molecular formula C23H33D5O4 and a molecular weight of 383.58, features five deuterium atoms incorporated at stable, non-exchangeable positions within the side chain, as confirmed by the canonical SMILES representation and detailed characterization data provided by reputable vendors . As a research-use-only analytical standard, it is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its application in method development, validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Ursodeoxycholic [2].

Why 24-Nor Ursodeoxycholic Acid-d5 Is Not Interchangeable with Unlabeled norUDCA or UDCA Internal Standards


Simple substitution of 24-Nor Ursodeoxycholic Acid-d5 with its unlabeled analog (norUDCA) or other deuterated bile acid internal standards (e.g., UDCA-d4) introduces significant analytical and metabolic variability that compromises the reliability of quantitative data. The five deuterium atoms in norUDCA-d5 are strategically placed to ensure chromatographic co-elution with the analyte, a critical requirement for accurate LC-MS/MS quantification that is not guaranteed with other deuterated standards [1]. Furthermore, the parent compound, norUDCA, exhibits a unique metabolic pathway in humans—undergoing glucuronidation rather than amidation—and induces a distinct bicarbonate-rich hypercholeresis that is not replicated by UDCA [2]. These profound biological differences, documented in both preclinical and clinical studies, mean that using an unlabeled standard or an incorrect labeled analog fails to account for the specific pharmacokinetic and metabolic behavior of the molecule under investigation, directly impacting the validity of research outcomes [3].

Quantitative Evidence Supporting the Selection of 24-Nor Ursodeoxycholic Acid-d5


Superior Therapeutic Efficacy of norUDCA Over UDCA in a Murine Model of Sclerosing Cholangitis

In a head-to-head preclinical study using Mdr2 (Abcb4) knockout mice, a model for sclerosing cholangitis, treatment with 24-norursodeoxycholic acid (norUDCA) at a 0.5% w/w dietary admixture resulted in significant improvements across multiple histological and biochemical endpoints compared to an equivalent dose of UDCA [1].

sclerosing cholangitis bile acid therapy Mdr2 knockout mice

Profound Differences in Hepatic Metabolism: Glucuronidation vs. Amidation in Human Liver Tissue

Ex vivo incubation of norUDCA with precision-cut human liver slices demonstrates a fundamentally different metabolic fate compared to its structural analog, UDCA. While UDCA is predominantly conjugated via N-acyl amidation with glycine or taurine, norUDCA undergoes glucuronidation to form a C-23 ester glucuronide [1]. In vivo studies in human volunteers confirmed this shift, with the C-23 ester glucuronide identified as the dominant biotransformation product in both bile and urine, contrasting sharply with the extensive amidation observed for UDCA [1].

drug metabolism hepatic biotransformation bile acid conjugation

Reduced Cytotoxicity of norUDCA Compared to UDCA in Multiple Hepatic Cell Types

A comparative in vitro toxicology study assessed the cytotoxicity of norUDCA and UDCA across several relevant hepatic cell lines. UDCA induced cellular ATP depletion and was significantly more toxic than norUDCA in HepG2 cells, mouse bile duct epithelial cells, and primary human hepatocytes [1].

hepatotoxicity in vitro toxicology bile acid comparison

Unique Induction of Bicarbonate-Rich Hypercholeresis by norUDCA in Humans

Oral administration of a physiological dose (7.9 mmol, 3.0 g) of norUDCA to healthy human volunteers induced a sustained bicarbonate-rich hypercholeresis, a phenomenon not observed with UDCA [1]. Total bile flow averaged 20 μL/kg/min, a rate extrapolating to 2 L/day [1].

choleresis bile flow human physiology

Targeted Application for ANDA Method Validation and Quality Control in UDCA Production

Vendor technical documentation explicitly specifies the use of 24-Nor Ursodeoxycholic Acid-d5 for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of Ursodeoxycholic [1]. This contrasts with the general research-use statements for many other labeled standards.

method validation quality control ANDA

Patent-Protected Therapeutic Utility for a Spectrum of Liver Diseases

The use of 24-nor-ursodeoxycholic acid (norUDCA) for the treatment and prevention of a wide range of liver diseases, including chronic liver diseases, primary sclerosing cholangitis, primary biliary cirrhosis, and cholestasis, is protected under patents such as EA014077B1 [1]. This intellectual property establishes a clear, documented distinction from UDCA and other generic bile acids in terms of therapeutic application and commercial development.

intellectual property liver disease therapeutic bile acid

Key Application Scenarios for 24-Nor Ursodeoxycholic Acid-d5 Based on Evidenced Differentiation


Accurate Quantification of norUDCA in Bioanalytical Assays for Preclinical and Clinical Pharmacokinetic Studies

In studies investigating the pharmacokinetics of the novel therapeutic agent norUDCA, the use of 24-Nor Ursodeoxycholic Acid-d5 as an internal standard is essential for achieving accurate and reliable quantification by LC-MS/MS [1]. Its unique metabolic fate—characterized by glucuronidation rather than amidation [2]—and its distinct induction of bicarbonate-rich hypercholeresis [2] mean that its chromatographic and ionization behavior will differ from UDCA. Therefore, a non-labeled or UDCA-based internal standard would introduce significant quantitative bias, rendering the data unreliable for regulatory submissions or scientific publication. This specific deuterated standard ensures the analytical method is fit for purpose.

Method Development and Validation for ANDA Submissions and Commercial Quality Control of UDCA

For laboratories engaged in the development, validation, and routine quality control of Ursodeoxycholic (UDCA) drug products, 24-Nor Ursodeoxycholic Acid-d5 is a specified reference standard. Its use is explicitly cited for analytical method validation (AMV) and QC applications in support of Abbreviated New Drug Applications (ANDA) and commercial UDCA production [3]. This provides a clear, documented justification for procurement over a general-purpose research standard, as it directly supports regulatory compliance and good manufacturing practices (GMP) in a commercial or pre-commercial setting.

Investigating Mechanisms of Anti-Cholestatic and Anti-Fibrotic Action in Murine Models of Liver Disease

Researchers studying the pathophysiology of sclerosing cholangitis or other cholestatic liver diseases using the Mdr2 knockout mouse model require a reliable analytical standard for their norUDCA-treated cohorts. The documented superior anti-fibrotic efficacy of norUDCA compared to UDCA in this specific model [4] establishes it as the key therapeutic intervention. Accurate tissue and plasma quantification using 24-Nor Ursodeoxycholic Acid-d5 is therefore critical to correlate drug exposure with the observed improvements in histological markers such as hepatic hydroxyproline content [4], enabling robust pharmacodynamic analysis.

In Vitro Toxicology and Drug Safety Assessment of Novel Bile Acid Derivatives

In programs focused on assessing the hepatotoxic potential of new chemical entities, the distinct safety profile of norUDCA is a key benchmark. The demonstrated significantly lower cytotoxicity of norUDCA compared to UDCA in HepG2 cells, mouse bile duct epithelial cells, and primary human hepatocytes [5] makes it a relevant comparator in mechanistic toxicology studies. Using the 24-Nor Ursodeoxycholic Acid-d5 standard ensures that the concentration of the comparator compound (norUDCA) is precisely known in the experimental system, thereby strengthening the validity of any comparative toxicity or drug interaction findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24-Nor Ursodeoxycholic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.